Dicyclohexylmethanol
Overview
Description
Dicyclohexylmethanol (DCHM) is a cyclic ether compound with the molecular formula C12H24O and a molecular weight of 192.3 g/mol. It is a colorless, low-odor liquid that is slightly soluble in water. DCHM is an important intermediate in the synthesis of many pharmaceuticals and fine chemicals, as well as an important component in the formulation of various polymers. The synthesis of DCHM is widely used in the pharmaceutical industry and has been studied extensively.
Scientific Research Applications
Organic Carbonates Synthesis
Dicyclohexylcarbodiimide (DCC) facilitates the formation of organic carbonates from aliphatic alcohols and carbon dioxide under mild conditions, showing high selectivity toward carbonates. This reaction, important in organic synthesis, occurs at temperatures as low as 310 K and moderate CO2 pressure, and its yield is quantitative (Aresta et al., 2005).
Stereochemistry in Hydrogenation
Dicyclohexylmethanol derivatives, such as 4-t-butylmethylenecyclohexane, have been studied in catalytic hydrogenation processes. These studies focus on finding catalysts that produce specific isomers, contributing to the understanding of stereochemistry in organic reactions (Mitchell, 1970).
Tetrahydropyran Synthesis
The use of 2-arylcyclopropylmethanol, a compound structurally related to this compound, has been explored in the synthesis of cis-2,6-disubstituted tetrahydropyrans. This process is significant for medicinal chemistry and scaffold generation (Yadav et al., 2014).
Methanol-to-Olefins (MTO) Process
Research into the methanol-to-olefins (MTO) process, which involves the transformation of methanol into olefins, has practical implications for industrial applications. This technology is significant for the conversion of coal to olefins (Tian et al., 2015).
Low-Pressure Hydrogenation to Methanol
The development of low-pressure catalysts for the hydrogenation of CO2 to methanol is a significant area of research. This process has implications for climate change prevention and sustainable economic development (Richard & Fan, 2017).
X-ray Study of Molecular Association
The molecular association in alcohols with bulky substituents, such as this compound, has been studied using X-ray scattering. Understanding these associations is important for the development of new materials and compounds (Saito et al., 2017).
Mechanism of Action
Target of Action
Dicyclohexylmethanol is a complex compound with a molecular formula of C13H24O
Mode of Action
It has been demonstrated that benzophenone can be selectively and completely hydrogenated to this compound over ru/al 2 o 3 catalysts at 50 bar hydrogen pressure and temperatures in the range of 90 to 180 °c . This suggests that this compound may interact with its targets through a hydrogenation process.
Biochemical Pathways
Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways
Pharmacokinetics
It is known that the compound has a molecular weight of 19633 , which may influence its pharmacokinetic properties
Result of Action
It is known that the compound has a molecular formula of c13h24o , suggesting that it may interact with cellular components that have an affinity for this type of compound
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . For instance, exposure to certain heavy metals or halogenated hydrocarbons can affect the metabolism of various compounds
Biochemical Analysis
Biochemical Properties
Dicyclohexylmethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with ATPase and glucose-6-phosphate dehydrogenase (G6PDH), enhancing their activities . These interactions are crucial as they affect the metabolic pathways in which these enzymes are involved, such as the hexose monophosphate pathway in the case of G6PDH .
Cellular Effects
This compound impacts various cellular processes and functions. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it affects cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, influencing their activity. For instance, it has been shown to bind to ATPase and G6PDH, enhancing their activities . This binding interaction leads to changes in the metabolic pathways in which these enzymes are involved, such as the hexose monophosphate pathway . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its effects on cellular function can vary over time, with prolonged exposure leading to changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance the activity of certain enzymes and proteins, leading to beneficial effects on cellular metabolism . At high doses, it can cause toxic or adverse effects, such as inhibition of enzyme activity and disruption of metabolic pathways . These threshold effects are crucial for determining the safe and effective dosage of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the hexose monophosphate pathway. It interacts with key enzymes in these pathways, such as ATPase and G6PDH, enhancing their activities . These interactions influence the metabolic flux and levels of metabolites in these pathways, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects. It is directed to these compartments through targeting signals and post-translational modifications . For instance, it may be localized in the cytoplasm or mitochondria, where it interacts with key enzymes and proteins involved in metabolic pathways . This subcellular localization is crucial for its activity and function within cells .
properties
IUPAC Name |
dicyclohexylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFUSPNGFCCTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196213 | |
Record name | alpha-Cyclohexylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4453-82-1 | |
Record name | Dicyclohexylmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4453-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Cyclohexylcyclohexanemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004453821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4453-82-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Cyclohexylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-cyclohexylcyclohexanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALPHA-CYCLOHEXYLCYCLOHEXANEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH2MTW54VJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of dicyclohexylmethanol in scientific research?
A1: this compound finds use in several research areas, including:
- Antimicrobial agent: Studies explore its potential as an antimicrobial active compound, particularly against acne, dandruff, and in deodorants and antiperspirants. []
- Internal Standard in Analytical Chemistry: Its distinct properties make it suitable as an internal standard for analyzing flavorings in beverages using techniques like HS-SPME and GC. []
- Liquid Organic Hydrogen Carrier (LOHC): Researchers are investigating this compound as a potential LOHC due to its ability to store and release hydrogen. []
Q2: How does the structure of this compound influence its suitability as a LOHC?
A2: this compound, with its two bulky cyclohexyl rings attached to a central carbon atom bearing the hydroxyl group, offers a unique advantage as a potential LOHC. The presence of oxygen functionality, specifically the hydroxyl group, plays a crucial role in the hydrogen storage and release process. [, ]
Q3: What is known about the catalytic dehydrogenation of this compound?
A3: Research shows that bimetallic catalysts, specifically PtRu/C, exhibit promising activity in the dehydrogenation of this compound for hydrogen release. The addition of ruthenium and specific annealing temperatures significantly enhance the catalyst's performance. []
Q4: Are there any unique physical properties observed in this compound?
A4: Interestingly, this compound displays an unusual temperature dependence in its heat capacity and dielectric constant in the liquid state. Studies suggest this arises from the formation of hydrogen-bonded tetramers within the liquid. []
Q5: Has the oxidation of this compound been studied?
A5: Yes, research has investigated the oxidation of this compound using potassium bromate (KBrO3). The results indicate that this oxidation reaction might be insensitive to steric hindrance, potentially due to the rate-determining step involving bromate-ester formation. []
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